O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine

hydrolytic stability protecting group orthogonality TBDMS vs TMS

O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine (CAS 152361-26-7) is a bifunctional organic reagent belonging to the class of O-alkylhydroxylamines. It features a nucleophilic hydroxylamine (–ONH₂) terminus and a hydroxyl group protected as a tert-butyldimethylsilyl (TBDMS) ether, connected through an ethylene spacer.

Molecular Formula C8H21NO2Si
Molecular Weight 191.34 g/mol
Cat. No. B13860387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine
Molecular FormulaC8H21NO2Si
Molecular Weight191.34 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCON
InChIInChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-10-9/h6-7,9H2,1-5H3
InChIKeyMDOWENZBDMUQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine – A Silyl-Protected Hydroxylamine Building Block for Complex Synthesis


O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine (CAS 152361-26-7) is a bifunctional organic reagent belonging to the class of O-alkylhydroxylamines. It features a nucleophilic hydroxylamine (–ONH₂) terminus and a hydroxyl group protected as a tert-butyldimethylsilyl (TBDMS) ether, connected through an ethylene spacer. This design confers a hydrolytic stability profile that is approximately 20,000-fold greater than the corresponding trimethylsilyl (TMS) analog under acidic conditions, while retaining susceptibility to fluoride-mediated deprotection [1]. The ethylene linker separates the reactive hydroxylamine from the sterically demanding silyl group, a structural feature absent in simpler O-silylhydroxylamines such as O-TBDMS-hydroxylamine (CAS 41879-39-4), thereby tuning nucleophilic accessibility for subsequent transformations [2].

Why Generic Hydroxylamine Substitutes Cannot Replicate O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine in Multi-Step Syntheses


Substituting O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine with simpler hydroxylamine derivatives such as O-(2-hydroxyethyl)hydroxylamine, O-benzylhydroxylamine, or O-(2-(trimethylsilyloxy)ethyl)hydroxylamine introduces significant liabilities in multi-step synthetic sequences. The unprotected primary alcohol in O-(2-hydroxyethyl)hydroxylamine leads to uncontrolled competitive nucleophilic alkylation, acylation, or oxidation under standard reaction conditions. O-Benzylhydroxylamine, while stable, requires hydrogenolysis for deprotection – an operation incompatible with reducible functional groups (e.g., alkenes, nitro groups, aryl halides). The TMS analog, O-(2-(trimethylsilyloxy)ethyl)hydroxylamine, suffers from hydrolytic lability: TMS ethers are cleaved under mildly acidic or even neutral aqueous conditions, causing premature deprotection and loss of the hydroxyl handle before the targeted hydroxylamine reaction is complete [1]. In contrast, the TBDMS-protected variant survives the entire synthetic sequence and can be orthogonally deprotected with fluoride ions (e.g., TBAF) or acidic conditions (TFA/water), delivering the free hydroxyl group precisely when required [2].

Quantitative Differentiators of O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine Against Closest Analogs


Acidic Hydrolytic Stability: TBDMS-Ethylene-Hydroxylamine Outperforms TMS Analog by a Factor of 20,000

The TBDMS protecting group in O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine provides vastly superior hydrolytic stability compared to its TMS counterpart, O-(2-(trimethylsilyloxy)ethyl)hydroxylamine. Under acidic conditions, the relative resistance to hydrolysis is TMS (1) vs TBS/TBDMS (20,000), a 20,000-fold difference that translates directly into practical synthetic utility [1]. This means the TBDMS derivative withstands aqueous acidic workups, chromatographic purification on silica gel, and prolonged reaction times that would completely cleave the TMS analog. The quantitative stability hierarchy in acidic media is: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000), positioning the TBDMS variant as the optimal balance between stability and ease of final deprotection [1].

hydrolytic stability protecting group orthogonality TBDMS vs TMS

Basic Hydrolytic Stability: TBDMS Protects Against Premature Deprotection Under Nucleophilic Conditions

Under basic aqueous conditions, the stability advantage of the TBDMS group is equally pronounced. The relative resistance to basic hydrolysis follows the order: TMS (1) < TES (10–100) < TBS/TBDPS (20,000) < TIPS (100,000) [1]. With a 20,000-fold stability margin over TMS, O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine remains intact during reactions employing nucleophilic bases (e.g., alkoxides, amines, hydride reagents), whereas the TMS analog would undergo rapid cleavage. This is critical when the hydroxylamine moiety participates in nucleophilic reactions (e.g., oxime formation, N-alkylation) that generate basic environments.

basic stability protecting group orthogonality nucleophilic resistance

Oxime Resin Cleavage Efficiency: 95% Yield in Solid-Phase Hydroxamic Acid Synthesis Enabled by TBDMS-Hydroxylamine

In solid-phase synthesis of hydroxamic acids on oxime resin, O-(tert-butyldimethylsilyl)hydroxylamine (TBSONH₂) induces nucleophilic cleavage of the resin-bound ester, followed by TFA-mediated desilylation to liberate the free hydroxamic acid [1]. Using 5 equivalents of TBSONH₂ in refluxing 1,2-dichloroethane for 20 hours, followed by treatment with TFA:water (95:5, v/v) for 16 hours, the process delivered the hydroxamic acid product in 95% yield (131 mg, 95% purity) [1]. In a second example, N-tosyl-proline hydroxamic acid was obtained in 95% yield (55.2 mg) using the same protocol [1]. This method uniquely accommodates acid-labile protecting groups (Boc, trityl, THP) on the resin-bound intermediate, a capability that simpler cleavage reagents (e.g., hydroxylamine hydrochloride, O-benzylhydroxylamine) cannot offer because their harsher cleavage conditions would prematurely remove acid-sensitive groups [1].

solid-phase synthesis hydroxamic acid oxime resin cleavage combinatorial chemistry

Orthogonal Deprotection Selectivity: Fluoride-Mediated Cleavage of TBDMS in the Presence of Acid-Labile Groups

The TBDMS ether in O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine can be selectively cleaved by fluoride reagents (e.g., tetra-n-butylammonium fluoride, TBAF) without affecting acid-labile protecting groups such as Boc, trityl, THP ethers, or tert-butyl esters [1]. This orthogonal reactivity stands in contrast to TMS ethers, which are cleaved by mildly acidic conditions that would also remove Boc and THP groups, and to TBDPS ethers, which require more forcing fluoride conditions or extended reaction times. The quantitative deprotection rate using TBAF (2–3 eq) in THF at 25 °C is rapid (typically <1 hour for primary TBDMS ethers), while TBDPS ethers require longer times or elevated temperatures [1].

orthogonal deprotection fluoride-mediated desilylation TBAF selectivity

Ethylene Spacer Advantage: Reduced Steric Hindrance at the Hydroxylamine Reaction Center vs Direct O-TBDMS-Hydroxylamine

Unlike O-(tert-butyldimethylsilyl)hydroxylamine (TBSONH₂, CAS 41879-39-4), where the bulky TBDMS group is directly attached to the hydroxylamine oxygen, O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine incorporates a two-carbon ethylene spacer (–OCH₂CH₂–) between the silyl ether and the hydroxylamine functionality [1]. This structural feature is expected to reduce steric encumbrance around the nucleophilic nitrogen, enhancing reaction rates with sterically demanding electrophiles (e.g., hindered acid chlorides, secondary alkyl halides). While direct kinetic comparisons between these two reagents are not yet reported in the peer-reviewed literature, the principle is supported by the well-established practice in bifunctional linker design: increasing the distance between a bulky protecting group and a reactive center reduces steric shielding and improves reaction kinetics [2].

steric accessibility nucleophilic reactivity linker design

Procurement-Driven Application Scenarios for O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine


Solid-Phase Combinatorial Synthesis of Hydroxamic Acid Libraries for Metalloproteinase Inhibitor Screening

This compound is uniquely suited for solid-phase synthesis of hydroxamic acid libraries because its TBDMS-hydroxylamine derivative (TBSONH₂) cleaves oxime resin-bound intermediates under reflux conditions while preserving acid-labile protecting groups (Boc, THP, trityl) on the scaffold [1]. The two-step protocol – nucleophilic cleavage with TBSONH₂ followed by TFA-mediated desilylation – delivers hydroxamic acids in 95% isolated yield, a performance level unmatched by alternative cleavage reagents [1]. Procurement teams supporting medicinal chemistry groups focused on matrix metalloproteinase (MMP) or histone deacetylase (HDAC) inhibitor programs should stock this reagent as the enabling component of their solid-phase hydroxamic acid workflow [1].

Multi-Step Synthesis of Complex Natural Products Requiring Orthogonal Alcohol Protection Through Acidic and Basic Steps

The 20,000-fold hydrolytic stability advantage of the TBDMS group over TMS in both acidic and basic media makes O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine the reagent of choice for synthetic routes involving alternating acidic and basic conditions [1]. After the hydroxylamine moiety performs its nucleophilic function (e.g., oxime or hydroxamic acid formation), the TBDMS ether survives acidic workups, aqueous washes, and silica gel chromatography, and can be selectively removed at the final stage with TBAF in THF at room temperature [2]. This orthogonal stability profile is essential for total synthesis of polyfunctional natural products such as macrolides and alkaloids.

Synthesis of N-Alkylated Hydroxamic Acids with Potential Anticancer Activity

O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine has been specifically employed to facilitate the synthesis of N-alkylated hydroxamic acids, a class of compounds exhibiting promising biological activity against various cancer cell lines [1]. The protected hydroxylamine acts as a nucleophile in N-alkylation reactions, and the TBDMS group prevents competing O-alkylation at the hydroxyl terminus – a selectivity advantage over unprotected O-(2-hydroxyethyl)hydroxylamine, which would yield complex mixtures of N- and O-alkylated products [1].

Bifunctional Linker for PROTAC and Bioconjugate Assembly

The compound's bifunctional structure – a protected hydroxyl group and a free hydroxylamine – enables its use as a heterobifunctional linker. The hydroxylamine terminus can form stable oxime linkages with carbonyl-containing biomolecules or drug-like fragments, while the TBDMS-protected alcohol remains latent until deprotected with fluoride for subsequent conjugation (e.g., esterification, phosphoramidite coupling, or PEGylation) [1]. This stepwise reactivity is critical for constructing PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates where precise control over conjugation stoichiometry and site-specificity is paramount [1].

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